molecular formula C11H11N3O2 B2433168 3-Phenyl-3-(triazol-1-yl)propanoic acid CAS No. 2003011-44-5

3-Phenyl-3-(triazol-1-yl)propanoic acid

Cat. No.: B2433168
CAS No.: 2003011-44-5
M. Wt: 217.228
InChI Key: VBEYHLZQURGIHP-UHFFFAOYSA-N
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Description

3-Phenyl-3-(triazol-1-yl)propanoic acid is an organic compound that features a phenyl group, a triazole ring, and a propanoic acid moiety

Mechanism of Action

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known to interact with their targets through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the function of the target proteins, thereby affecting the biological processes they are involved in .

Biochemical Pathways

It is known that triazole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that triazole compounds can interact with and affect multiple biochemical pathways.

Pharmacokinetics

Triazole compounds are known for their excellent therapeutic index and safety profile . These properties suggest that they may have favorable pharmacokinetic properties, including good absorption and distribution, efficient metabolism, and effective excretion, which can impact their bioavailability.

Result of Action

Some triazole derivatives have been found to exhibit antimicrobial activity and promote growth in certain plants . This suggests that 3-Phenyl-3-(triazol-1-yl)propanoic acid may have similar effects, depending on its specific targets and mode of action.

Action Environment

The biological activity of triazole compounds can be influenced by various factors, including the concentration of the compound, the presence of other compounds, and the specific conditions of the biological system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-(triazol-1-yl)propanoic acid typically involves the reaction of phenylacetic acid with triazole derivatives under specific conditions. One common method includes the use of a bifunctional catalyst such as glycine, which facilitates the formation of the desired product in a single isomer form .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing in water solution and the use of specific catalysts to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-3-(triazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-Phenyl-3-(triazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-(4-Ethoxyphenyl)-2-phenyl-2-propenoic acid
  • 3-(4-Methoxyphenyl)-2-phenyl-2-propenoic acid
  • 3-(4-Isopropylphenyl)-2-phenyl-2-propenoic acid

Uniqueness: 3-Phenyl-3-(triazol-1-yl)propanoic acid is unique due to the presence of both a phenyl group and a triazole ring, which confer distinct chemical and biological properties. The triazole ring, in particular, is known for its ability to engage in various interactions with biological targets, making this compound a valuable scaffold in drug design and development .

Properties

IUPAC Name

3-phenyl-3-(triazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)8-10(14-7-6-12-13-14)9-4-2-1-3-5-9/h1-7,10H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEYHLZQURGIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2003011-44-5
Record name 3-phenyl-3-(1H-1,2,3-triazol-1-yl)propanoic acid
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